

# An In-depth Technical Guide to Cobalt Tetracarbonyl Hydride: Properties and Applications

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## Compound of Interest

Compound Name: Cobalt tetracarbonyl hydride

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## Introduction

**Cobalt tetracarbonyl hydride**, with the chemical formula  $\text{HCo}(\text{CO})_4$ , is a pivotal organometallic compound that has garnered significant attention in both industrial and academic research.<sup>[1]</sup> First described by Hieber in the early 1930s, it holds the distinction of being the second transition metal hydride to be discovered.<sup>[1]</sup> This volatile, yellow liquid is renowned for its catalytic prowess, particularly in hydroformylation reactions, a cornerstone of industrial organic synthesis.<sup>[1]</sup> Despite its operational challenges stemming from its inherent instability,  $\text{HCo}(\text{CO})_4$  remains a subject of intense study due to its unique chemical properties and reactivity. This technical guide provides a comprehensive overview of the physical and chemical properties of **cobalt tetracarbonyl hydride**, detailed experimental protocols for its synthesis and use, and an exploration of its primary applications.

## Physical and Chemical Properties

**Cobalt tetracarbonyl hydride** is a light yellow, volatile liquid characterized by an offensive and intolerable odor.<sup>[1]</sup> It is thermally unstable and readily decomposes, especially in the absence of a high partial pressure of carbon monoxide, to form dicobalt octacarbonyl ( $\text{Co}_2(\text{CO})_8$ ) and hydrogen gas.<sup>[1]</sup> This decomposition is noticeable as the pure, colorless compound develops a yellow tinge upon melting.<sup>[1]</sup>

## Table 1: Physical Properties of Cobalt Tetracarbonyl Hydride

Property	Value	Reference(s)
Chemical Formula	C <sub>4</sub> HCoO <sub>4</sub>	[1]
Molar Mass	171.98 g/mol	[1]
Appearance	Light yellow liquid	[1]
Odor	Offensive, intolerable, nauseating	[1]
Melting Point	-26.2 °C	[1]
Boiling Point	47 °C	[1]
Solubility in Water	0.05% (20 °C)	[1]
Solubility	Soluble in hexane, toluene, ethanol	[1]
Vapor Pressure	>1 atm (20 °C)	[1]

## Structure and Bonding

HCo(CO)<sub>4</sub> adopts a trigonal bipyramidal structure with C<sub>3v</sub> symmetry.[1] The hydride ligand occupies an axial position, with the three equatorial carbonyl ligands slightly bent out of the equatorial plane.[1] Gas-phase electron diffraction studies have determined the Co-H and Co-C bond distances.[1] The oxidation state of cobalt in this compound is +1.[1]

## Table 2: Structural Parameters of Cobalt Tetracarbonyl Hydride

Parameter	Value	Reference(s)
Molecular Geometry	Trigonal bipyramidal	[1]
Symmetry	$C_{3v}$	[1]
Co-H Bond Distance	1.556 Å	[1]
Co-CO Bond Distance	1.764 Å	[1]

## Acidity

A remarkable feature of **cobalt tetracarbonyl hydride** is its high acidity for a transition-metal hydride.[1] This acidity is a key aspect of its reactivity in catalytic cycles.[2] The stability of the resulting conjugate base, the tetracarbonylcobaltate anion ( $[\text{Co}(\text{CO})_4]^-$ ), contributes to this pronounced acidity.[2]

**Table 3: Acidity of Cobalt Tetracarbonyl Hydride**

Solvent	pK <sub>a</sub>	Reference(s)
Water	1	[1]
Acetonitrile	8.3	[1]

## Chemical Reactivity

Decomposition: **Cobalt tetracarbonyl hydride** is thermally unstable and decomposes to dicobalt octacarbonyl and hydrogen.[1] This equilibrium is sensitive to temperature and the partial pressure of carbon monoxide.[2] The thermodynamic parameters for this equilibrium have been determined.[1][2]

**Table 4: Thermodynamic Parameters for the Decomposition of  $\text{HCo}(\text{CO})_4$**

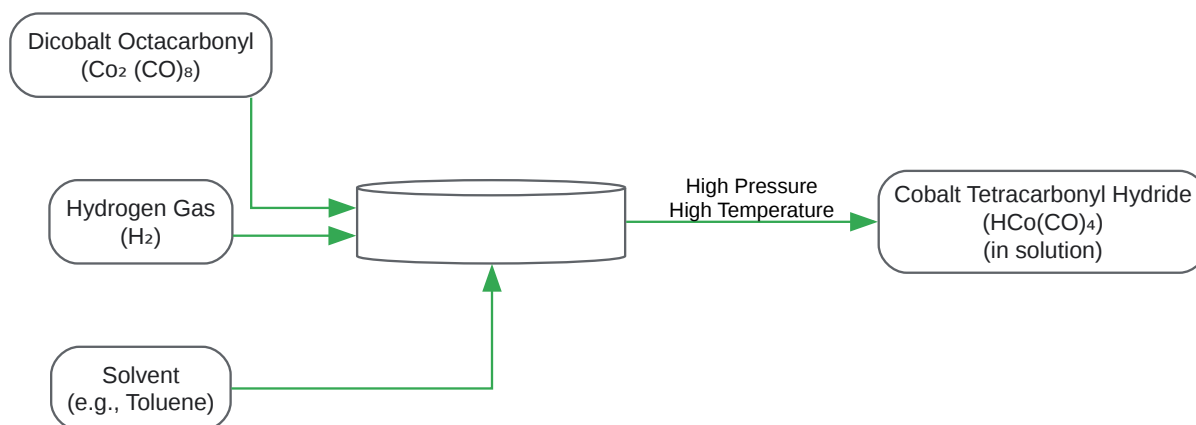
Parameter	Value	Reference(s)
$\Delta H$	4.054 kcal/mol	[1][2]
$\Delta S$	-3.067 cal/(mol·K)	[1][2]

Ligand Substitution: The carbonyl ligands in  $\text{HCo(CO)}_4$  can be readily substituted by other Lewis bases, such as tertiary phosphines.<sup>[1]</sup> For instance, triphenylphosphine reacts to form  $\text{HCo(CO)}_3\text{PPh}_3$  and  $\text{HCo(CO)}_2(\text{PPh}_3)_2$ .<sup>[1]</sup> These phosphine-substituted derivatives are generally more stable and less acidic than the parent hydride and are utilized to enhance catalyst selectivity in industrial hydroformylation processes.<sup>[1]</sup>

## Experimental Protocols

Due to its instability, **cobalt tetracarbonyl hydride** is typically generated in situ for immediate use in catalytic reactions.

## Experimental Workflow for in situ Synthesis



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Caption: Workflow for the in situ generation of  $\text{HCo(CO)}_4$ .

Protocol for in situ Generation of **Cobalt Tetracarbonyl Hydride**:

- **Reactor Preparation:** A high-pressure autoclave reactor is charged with dicobalt octacarbonyl ( $\text{Co}_2(\text{CO})_8$ ) and an appropriate solvent (e.g., toluene).
- **Purging:** The reactor is sealed and purged several times with syngas (a mixture of carbon monoxide and hydrogen) to remove any air.

- **Pressurization and Heating:** The reactor is pressurized with syngas to the desired pressure (typically 100-400 bar) and heated to the reaction temperature (typically 100-250 °C).[3]
- **Formation of  $\text{HCo}(\text{CO})_4$ :** Under these conditions, dicobalt octacarbonyl reacts with hydrogen to form **cobalt tetracarbonyl hydride** in solution, which can then be used directly for catalysis. The reaction is as follows:  $\text{Co}_2(\text{CO})_8 + \text{H}_2 \rightleftharpoons 2 \text{HCo}(\text{CO})_4$ .[4]

## Protocol for Laboratory-Scale Hydroformylation of 1-Octene

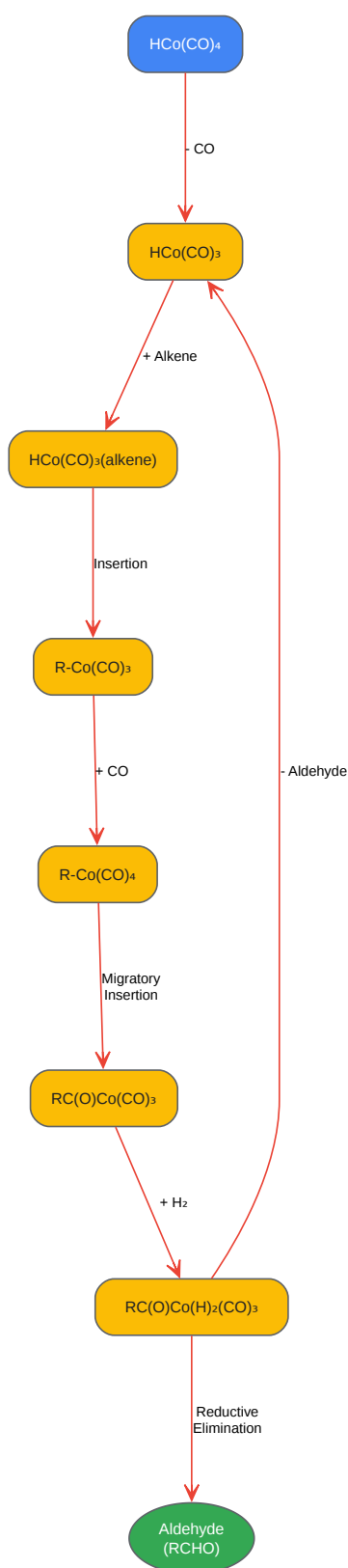
This protocol describes a typical laboratory-scale hydroformylation of 1-octene using in situ generated **cobalt tetracarbonyl hydride**.

- **Catalyst Precursor:** In a high-pressure autoclave, dicobalt octacarbonyl is dissolved in a suitable solvent such as toluene.
- **Reactant Addition:** 1-octene is added to the reactor.
- **Reaction Conditions:** The reactor is sealed, purged with syngas ( $\text{CO}/\text{H}_2$ ), and then pressurized to the desired pressure (e.g., 30 bar). The mixture is heated to the reaction temperature (e.g., 140 °C) with stirring.[2]
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the consumption of 1-octene and the formation of nonanal isomers.
- **Work-up:** After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented. The reaction mixture is then typically analyzed to determine the conversion and selectivity. The cobalt catalyst can be recovered by oxidation to a water-soluble  $\text{Co}^{2+}$  salt.[5]

## Signaling Pathways and Logical Relationships

The most significant application of **cobalt tetracarbonyl hydride** is in the hydroformylation of alkenes, a process that follows the Heck-Breslow mechanism.

## Heck-Breslow Mechanism for Hydroformylation



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Caption: The Heck-Breslow catalytic cycle for hydroformylation.

The catalytic cycle begins with the dissociation of a carbonyl ligand from  $\text{HCo(CO)}_4$  to form the coordinatively unsaturated and highly reactive  $\text{HCo(CO)}_3$ .<sup>[6]</sup> This species then coordinates with an alkene, which subsequently undergoes migratory insertion of the hydride to form an alkyl-cobalt intermediate.<sup>[6]</sup> Carbonyl insertion into the cobalt-alkyl bond leads to an acyl-cobalt complex.<sup>[6]</sup> Oxidative addition of hydrogen followed by reductive elimination releases the aldehyde product and regenerates the active catalyst,  $\text{HCo(CO)}_3$ , which can then re-enter the catalytic cycle.<sup>[6]</sup>

## Safety and Handling

**Cobalt tetracarbonyl hydride** is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.<sup>[5]</sup> It is flammable and decomposes in air.<sup>[1]</sup> Personal protective equipment, including appropriate gloves, safety goggles, and a lab coat, should be worn at all times.<sup>[4]</sup> Due to its high volatility and toxicity, inhalation and skin contact must be avoided. All waste containing this compound should be disposed of following institutional and national guidelines for hazardous chemical waste.<sup>[7]</sup>

## Conclusion

**Cobalt tetracarbonyl hydride**, despite its challenging handling requirements, remains a fundamentally important compound in the field of organometallic chemistry and industrial catalysis. Its unique combination of acidity and catalytic activity in hydroformylation has paved the way for the large-scale production of aldehydes, which are versatile intermediates in the synthesis of a vast array of chemical products. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in research and development.

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